Aloc-Trp(Boc)-OH
CAS No.:
Cat. No.: VC18075563
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O6 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | (2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1 |
| Standard InChI Key | IZNFKNASKVXMLX-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C |
Introduction
Structural and Functional Properties of Aloc-Trp(Boc)-OH
Molecular Architecture
Aloc-Trp(Boc)-OH features two distinct protecting groups:
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Allyloxycarbonyl (Aloc): A base-labile group resistant to acidic conditions, typically removed via palladium-catalyzed allyl transfer under neutral conditions.
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tert-Butyloxycarbonyl (Boc): An acid-labile group cleaved by trifluoroacetic acid (TFA), stable under basic conditions.
This orthogonal protection ensures sequential deprotection without cross-reactivity, a cornerstone of modern SPPS strategies .
Physicochemical Characteristics
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Solubility: Compatible with polar aprotic solvents (e.g., DMF, DCM) due to the hydrophobic Boc and Aloc groups.
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Stability: Resists racemization during coupling, critical for maintaining chiral integrity in peptide sequences .
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Aloc-Trp(Boc)-OH is employed in Fmoc/tBu-based SPPS protocols, where its orthogonal protection facilitates iterative chain elongation. For example:
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Coupling: Activated using aminium reagents (e.g., HBTU/DIEA) in DMF, achieving ≥95% coupling efficiency .
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Deprotection: Sequential removal of Aloc (via Pd(PPh₃)₄/morpholine) and Boc (via 50% TFA) ensures minimal side reactions.
Table 1: Comparative Deprotection Conditions for Tryptophan Derivatives
| Protecting Group | Removal Reagent | Conditions | Compatibility |
|---|---|---|---|
| Aloc | Pd(PPh₃)₄ | Neutral pH | Boc-stable |
| Boc | 50% TFA | Acidic | Aloc-labile |
Orthogonal Deprotection Mechanisms
Aloc Removal via Palladium Catalysis
The Aloc group is cleaved under mild conditions using tetrakis(triphenylphosphine)palladium(0) and a scavenger (e.g., morpholine), generating a free α-amino group without disturbing Boc or acid-sensitive residues .
Boc Deprotection via Acidolysis
Treatment with 50% TFA in DCM liberates the indole nitrogen, with dithioethane (DTE) scavenging tert-butyl cations to prevent tryptophan alkylation.
Biological and Biomedical Relevance
Peptide Therapeutics
Aloc-Trp(Boc)-OH-derived peptides have been explored for receptor-targeted therapies. For instance, melanocortin-4 receptor (MC4R) agonists incorporating this residue show sub-nanomolar binding affinity, highlighting its utility in designing bioactive peptides.
Structural Biology
Protected tryptophan derivatives aid in crystallography studies by reducing conformational flexibility, enabling precise resolution of peptide-receptor interfaces.
Challenges and Innovations
Limitations in Industrial Scaling
While bench-scale synthesis achieves high yields (>90%), industrial production faces challenges in palladium removal post-Aloc deprotection. Advances in immobilized Pd catalysts aim to address this bottleneck.
Computational Modeling
Molecular dynamics simulations predict steric clashes in peptides containing Aloc-Trp(Boc)-OH, guiding sequence optimization to enhance synthetic efficiency.
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